molecular formula C9H13ClN2O2 B8436964 1-(4-chlorobutyl)-5-methylpyrimidine-2,4(1H,3H)-dione

1-(4-chlorobutyl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B8436964
M. Wt: 216.66 g/mol
InChI Key: KTXZHSCQJLGFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobutyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

1-(4-chlorobutyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C9H13ClN2O2/c1-7-6-12(5-3-2-4-10)9(14)11-8(7)13/h6H,2-5H2,1H3,(H,11,13,14)

InChI Key

KTXZHSCQJLGFCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-methyl-2,4(1H,3H)-pyrimidinedione (thimine, 500 mg, commercially available from Aldrich) and K2CO3 (546 mg) in dry DMSO (15 mL) was stirred for 1 hour at room temperature. 1-bromo-4-chlorobutane (0.46 mL) was then added and the mixture was stirred at room temperature for 20 hours. Water was then added and the resulting mixture was extracted with EtAcO. The aqueous phase was acidified to pH 7 with aqueous 2% HCl solution and extracted with DCM. The organic phases were washed with brine, dried over Na2SO4 and concentrated in vacuo. The crude product was purified by a silica SPE cartridge (25 g) eluting with toluene/acetone from 95/5 to 75/25 to give the title compound as a colourless oil (250 mg).
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546 mg
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15 mL
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Synthesis routes and methods II

Procedure details

10.1 g (80.0 mmol) of 4-hydroxy-5-methylpyrimidin-2(1H)-one (thymine) in 300 ml of dimethyl sulfoxide (DMSO) and 11.1 g (80.0 mmol) of K2CO3 were stirred at room temperature for 1 hour. Then 13.7 g (80.0 mmol) of 1-bromo-4-chlorobutane were added dropwise to the mixture, and the reaction mixture was then stirred at room temperature for 5 hours. Water was added to the reaction mixture, and it was then extracted with ethyl acetate. The aqueous phase was then neutralized and extracted with methylene chloride. Drying of the organic phase, removal of the desiccant by filtration and evaporation of the solvent to dryness in vacuo resulted in 7.1 g of the title compound
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10.1 g
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11.1 g
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300 mL
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13.7 g
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